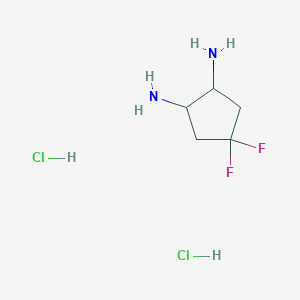
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride is a chemical compound with the molecular formula C₅H₁₂Cl₂F₂N₂. It is a derivative of cyclopentane, where two fluorine atoms are substituted at the 4th position and two amine groups are substituted at the 1st and 2nd positions. This compound is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclopentane-1,2-diamine typically involves the fluorination of cyclopentane derivatives followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation, crystallization, and purification using techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclopentane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are typically employed.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, nitroso compounds, and substituted cyclopentane derivatives .
Scientific Research Applications
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclopentane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, while the amine groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluorocyclopentane-1,2-diamine
- 4,4-Difluorocyclohexane-1,2-diamine
- 4,4-Difluorocyclopentane-1,3-diamine
Uniqueness
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4th position and two amine groups at the 1st and 2nd positions makes it particularly useful in various synthetic and research applications .
Properties
Molecular Formula |
C5H12Cl2F2N2 |
|---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
4,4-difluorocyclopentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-3(8)4(9)2-5;;/h3-4H,1-2,8-9H2;2*1H |
InChI Key |
LCOMTVCWQWEOGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1(F)F)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
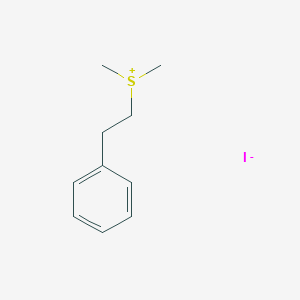

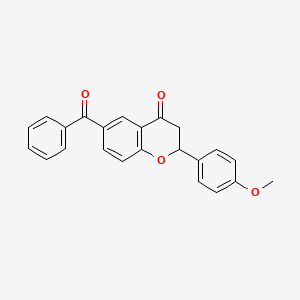
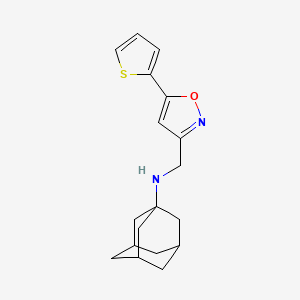

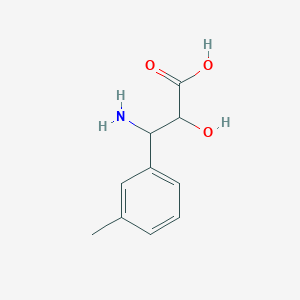
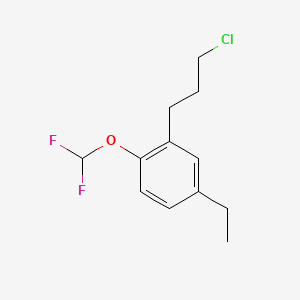
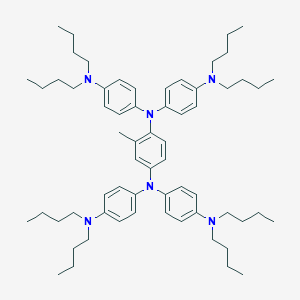
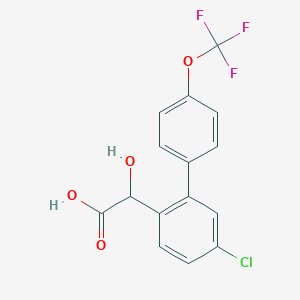
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
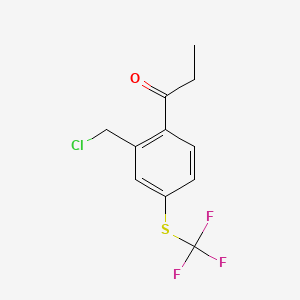
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)

